2-Chloro-1,1,1,3-tetrafluoropropane
Overview
Description
2-Chloro-1,1,1,3-tetrafluoropropane is a chemical compound with the molecular formula C3H3ClF4. It is a halogenated hydrocarbon, specifically a chlorofluorocarbon (CFC), which consists of a propane backbone with one chlorine atom and four fluorine atoms attached. This compound is known for its applications in various industrial processes, particularly in the field of refrigeration and as a precursor for other fluorinated compounds .
Preparation Methods
The synthesis of 2-Chloro-1,1,1,3-tetrafluoropropane typically involves the fluorination of chlorinated propanes. One common method includes the reaction of 1,1,1,3-tetrachloropropane with hydrogen fluoride (HF) in the presence of a catalyst such as antimony pentachloride (SbCl5) or aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of chlorine atoms with fluorine atoms .
Industrial production methods often involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This approach allows for efficient large-scale production of the compound .
Chemical Reactions Analysis
2-Chloro-1,1,1,3-tetrafluoropropane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other halogens or functional groups. For example, it can react with hydrogen fluoride (HF) to form 1,1,1,3-tetrafluoropropane.
Dehydrofluorination: This reaction involves the removal of hydrogen fluoride (HF) from the compound, leading to the formation of unsaturated fluorinated compounds such as 2-chloro-3,3,3-trifluoropropene.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, it can undergo these reactions under appropriate conditions with suitable reagents.
Common reagents used in these reactions include hydrogen fluoride (HF), aluminum chloride (AlCl3), and antimony pentachloride (SbCl5). The major products formed from these reactions are typically other fluorinated hydrocarbons .
Scientific Research Applications
2-Chloro-1,1,1,3-tetrafluoropropane has several scientific research applications, including:
Refrigeration: It is used as a refrigerant due to its ability to absorb and release heat efficiently during the refrigeration cycle.
Chemical Synthesis: It serves as a precursor for the synthesis of other fluorinated compounds, which are valuable in various industrial applications.
Material Science: The compound is used in the production of fluorinated polymers and elastomers, which have unique properties such as chemical resistance and low friction.
Mechanism of Action
The mechanism of action of 2-Chloro-1,1,1,3-tetrafluoropropane primarily involves its ability to absorb and release heat during the refrigeration cycle. When compressed, it becomes a high-pressure gas that releases heat. When expanded, it becomes a low-pressure gas that absorbs heat. This property makes it an effective refrigerant.
Comparison with Similar Compounds
2-Chloro-1,1,1,3-tetrafluoropropane can be compared with other similar compounds such as:
2-Chloro-1,1,3,3-tetrafluoropropane: This compound has a similar structure but differs in the position of the chlorine and fluorine atoms.
1-Chloro-1,1,3,3-tetrafluoropropane: Another isomer with different chlorine and fluorine atom positions.
2-Chloro-1,1,1,2-tetrafluoropropane: This compound has a different arrangement of fluorine atoms, leading to different chemical properties.
The uniqueness of this compound lies in its specific arrangement of chlorine and fluorine atoms, which gives it distinct chemical and physical properties suitable for various applications .
Properties
IUPAC Name |
2-chloro-1,1,1,3-tetrafluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClF4/c4-2(1-5)3(6,7)8/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNJBYUJTYGLGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555310 | |
Record name | 2-Chloro-1,1,1,3-tetrafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70555310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117970-90-8 | |
Record name | 2-Chloro-1,1,1,3-tetrafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70555310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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